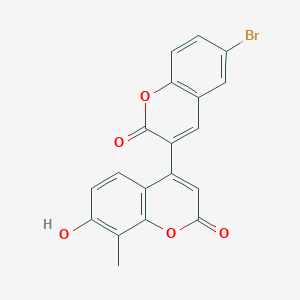![molecular formula C22H27N5O3S2 B11301192 N-(4-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11301192.png)
N-(4-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, often abbreviated as Compound X , belongs to the class of sulfonamide derivatives. Let’s break down its structure:
- The core consists of a 1,2,4-triazole ring, which confers interesting pharmacological properties.
- The 4-ethylphenyl group is attached to the triazole ring, providing steric effects.
- The sulfonamide moiety (methylsulfonyl) contributes to water solubility and potential hydrogen bonding interactions.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to Compound X, but one common method involves the following steps:
Triazole Formation:
Sulfonamide Formation:
Aryl Substitution:
Industrial Production: Industrial-scale production typically involves optimized variations of these steps, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield different derivatives.
Substitution: Aryl substitution reactions modify the phenyl group.
Hydrolysis: The amide bond can be hydrolyzed under specific conditions.
Common reagents include thionyl chloride, reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
Major products:
Compound Y: The reduced form of Compound X.
Compound Z: A sulfoxide derivative.
Applications De Recherche Scientifique
Compound X finds applications in various fields:
Medicine: Investigated as a potential antimicrobial agent due to its sulfonamide group.
Cancer Research: Its triazole ring may interact with enzymes or receptors.
Agrochemicals: Possible use as a fungicide or herbicide.
Mécanisme D'action
The exact mechanism remains elusive, but hypotheses include:
Enzyme Inhibition: Interaction with enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its unique combination of triazole, sulfonamide, and aryl groups. Similar compounds include:
Compound A: Lacks the sulfonamide group.
Compound B: Contains a different aryl substituent.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Propriétés
Formule moléculaire |
C22H27N5O3S2 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N5O3S2/c1-5-17-8-10-18(11-9-17)23-21(28)15-31-22-25-24-20(26(22)3)14-27(32(4,29)30)19-12-6-16(2)7-13-19/h6-13H,5,14-15H2,1-4H3,(H,23,28) |
Clé InChI |
GPNRVCZXRMIYLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11301117.png)

![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11301125.png)
![1-(Phenylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11301130.png)
methanone](/img/structure/B11301134.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11301141.png)
![4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11301143.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11301159.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B11301165.png)
![N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11301173.png)
![N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11301177.png)


